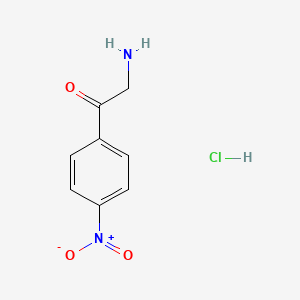

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

描述

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a nitrophenyl group, making it a versatile intermediate in organic synthesis .

属性

IUPAC Name |

2-amino-1-(4-nitrophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOVJRECBNSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383138 | |

| Record name | 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-81-0 | |

| Record name | Ethanone, 2-amino-1-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5425-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 13904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Bromination with Elemental Bromine

Reagents : Bromine (Br₂) in chloroform.

Procedure :

- 4-Nitroacetophenone (5 mmol) is dissolved in chloroform (5 mL) at 0°C.

- Bromine (6 mmol) in chloroform is added dropwise under stirring.

- The mixture is stirred for 14 hours at room temperature.

Yield : ~32% after recrystallization in ethanol.

Product Characterization : - Melting Point: 98–101°C.

- IR (Nujol): 1698 cm⁻¹ (C=O), 1507 cm⁻¹ (NO₂).

Bromination with N-Bromosuccinimide (NBS)

Reagents : NBS with p-toluenesulfonic acid (p-TsOH) in ionic liquids.

Procedure :

- 4-Nitroacetophenone (1 mmol) is dissolved in [bmim]PF₆ (1.5 mL).

- p-TsOH (0.2 mmol) and NBS (1.2 mmol) are added.

- The reaction proceeds at room temperature for 9 hours.

Yield : ~70–80% purity after extraction.

Advantages : Safer handling compared to Br₂ and higher reproducibility in ionic solvents.

Amination via Hexamethylenetetramine (Hexamine)

The brominated intermediate is converted to the amino derivative through a Gabriel synthesis analog:

Hexamine Complex Formation

Reagents : Hexamethylenetetramine in dichloromethane or THF/water.

Procedure :

Acidic Hydrolysis to Amino Ketone Hydrochloride

Reagents : Hydrochloric acid (HCl) in ethanol.

Procedure :

- The hexamine complex is refluxed in ethanol (40 mL) with concentrated HCl (10 mL) for 3 hours.

- The mixture is neutralized with NaOH, extracted with ethyl acetate, and treated with HCl to precipitate the hydrochloride salt.

Yield : 39% after purification.

Product Characterization : - ¹H NMR (DMSO-d₆): δ 8.4–7.8 (aryl), 4.6 (CH₂), 8.8 (NH).

Alternative Amination Routes

Direct Amination with Ammonia

Reagents : Ammonia in pressurized conditions.

Limitations : Low yields (<20%) and side product formation.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

- Bromination : NBS in [bmim]PF₆ allows recyclability of the ionic liquid, reducing waste.

- Amination : Automated pH control during hydrolysis improves consistency.

Comparative Analysis of Methods

Challenges and Solutions

- Impurity Control : Byproducts like di-brominated compounds form if stoichiometry is imprecise. Solutions include slow reagent addition and temperature monitoring.

- Solvent Selection : Ionic liquids ([bmim]PF₆) improve reaction rates and reduce side reactions compared to chloroform.

Recent Advances

化学反应分析

Types of Reactions

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and Pd/C.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-amino-1-(4-aminophenyl)ethanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride is utilized in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

- 2-amino-1-(4-methylphenyl)ethanone Hydrochloride

- 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

- 2-amino-1-(4-bromophenyl)ethanone Hydrochloride

Uniqueness

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

生物活性

2-Amino-1-(4-nitrophenyl)ethanone hydrochloride (CAS No. 5425-81-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Synthesis

The chemical structure of this compound features an amino group, a ketone, and a nitrophenyl moiety, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 4-nitroacetophenone with ammonia or amine derivatives under acidic conditions.

1. Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds derived from this structure have shown significant activity against the MDA-MB-231 breast cancer cell line, with IC50 values reported as low as 0.4 µM, indicating a potency much greater than that of standard chemotherapeutic agents like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 2-Amino-1-(4-nitrophenyl)ethanone | MDA-MB-231 | 0.4 | 78.75 times more potent |

| Derivative 5e | HT-29 | 0.6 | 50.8 times more potent |

| Cisplatin | MDA-MB-231 | 31.5 | Reference |

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly in relation to its derivatives. Studies have shown that certain derivatives exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 3.12 |

| Derivative B | Escherichia coli | 12.5 |

| Control (Ciprofloxacin) | Both | 2 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth and proliferation, contributing to its cytotoxic effects.

Case Studies

Several case studies have documented the biological activity of this compound:

- Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with derivatives of this compound led to significant apoptosis, as evidenced by flow cytometry analysis showing increased sub-G1 phase populations .

- Antibacterial Efficacy : In vitro evaluations revealed that certain derivatives displayed enhanced antibacterial properties compared to traditional antibiotics, suggesting potential for development into new antimicrobial agents .

常见问题

Q. What are the key synthetic routes for preparing 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, and what critical parameters influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted acetophenone derivatives. Key parameters include reaction temperature (e.g., maintaining 60–80°C to avoid side reactions), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric control of reagents like ammonium chloride to ensure complete protonation of the amine group. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While the compound is not classified under GHS/CLP for acute toxicity, its toxicological profile remains incompletely characterized. Researchers should use PPE (gloves, lab coats, goggles), avoid inhalation of dust (use fume hoods), and implement spill containment measures. Precautionary statements P261 (avoid breathing dust) and P262 (prevent contact with eyes/skin) are critical .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Key techniques include:

- NMR : H NMR should show a singlet for the ketone carbonyl (δ ~2.5 ppm) and aromatic protons (δ ~7.8–8.3 ppm for nitro-substituted phenyl).

- IR : Strong absorption bands at ~1650 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 216.63 (M) confirms the molecular weight .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR/IR) be resolved when characterizing this compound, particularly regarding nitro group positioning and amine protonation?

Discrepancies may arise from tautomerism or protonation states. For example, the amine group’s protonation (as HCl salt) shifts NMR signals downfield. Computational modeling (DFT) can predict optimized geometries and vibrational frequencies to validate experimental IR/NMR data. X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of nitro group orientation .

Q. What methodological approaches are recommended for studying the thermal degradation pathways of this compound, and how can degradation products be identified?

Thermogravimetric analysis (TGA) coupled with GC-MS or HPLC-MS identifies degradation products. For instance, heating above 260°C may yield nitrobenzene derivatives or amine-oxidized byproducts. A stability-indicating HPLC method (as validated for chloramphenicol analogs) can separate and quantify degradation products like 2-amino-1-(4-nitrophenyl)propane-1,3-diol under accelerated conditions (e.g., 40°C/75% RH) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions compared to halogenated analogs (e.g., 4-chloro derivatives)?

The nitro group’s strong electron-withdrawing effect activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. In contrast, halogenated analogs (e.g., 4-chloro derivatives) exhibit higher reactivity in SNAr reactions due to better leaving group ability. Comparative kinetic studies under controlled pH and solvent conditions (e.g., DMSO vs. ethanol) can quantify these differences .

Q. What strategies optimize the compound’s solubility for use in biological assays without compromising stability?

Co-solvent systems (e.g., DMSO/water mixtures) or pH adjustment (e.g., buffered saline at pH 4–5) enhance solubility. Sonication or micellar encapsulation (using surfactants like Tween-80) may also be employed. Stability under these conditions should be monitored via UV-Vis spectroscopy (λmax ~255 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。